({[(E)-(4-nitrophenyl)methylidene]amino}oxy)(phenylamino)methanone
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Overview
Description
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE is a chemical compound that belongs to the class of Schiff bases and carbamates It is characterized by the presence of a nitrophenyl group and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE typically involves the condensation of 4-nitrobenzaldehyde with N-phenylcarbamate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE undergoes various chemical reactions, including:
Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of (E)-[(4-AMINOPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE.
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . Additionally, the compound can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE: Similar structure but with the nitro group in the meta position.
(E)-[(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a dimethoxyphenyl group instead of a nitrophenyl group.
(E)-[(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: Contains a fluorophenyl group instead of a nitrophenyl group.
Uniqueness
(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO N-PHENYLCARBAMATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H11N3O4 |
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Molecular Weight |
285.25 g/mol |
IUPAC Name |
[(E)-(4-nitrophenyl)methylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C14H11N3O4/c18-14(16-12-4-2-1-3-5-12)21-15-10-11-6-8-13(9-7-11)17(19)20/h1-10H,(H,16,18)/b15-10+ |
InChI Key |
TUQZIUCIMPUYIS-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)ON=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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